7-Bromoquinolin-8-amine
Overview
Description
“7-Bromoquinolin-8-amine” is a chemical compound with the CAS Number: 85656-65-1 and a linear formula of C9H7BrN2 . It has a molecular weight of 223.07 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7-Bromoquinolin-8-amine”, often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
Molecular Structure Analysis
The InChI code for “7-Bromoquinolin-8-amine” is 1S/C9H7BrN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 . This indicates the presence of a bromine atom at the 7th position of the quinoline ring.
Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
“7-Bromoquinolin-8-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Photochemical Activation for Cellular Studies
The use of 7-Bromoquinolin-8-amine derivatives in photochemical activation has been explored for applications in studying cell physiology. These derivatives can be linked to photoremovable protecting groups to create photoactivatable forms of tertiary amines, facilitating the controlled release of bioactive molecules in cellular environments. Such mechanisms enable the study of gene editing and cellular signaling pathways with high temporal precision (Asad et al., 2017).
Synthesis of Cytotoxic Compounds
Compounds derived from 7-Bromoquinolin-8-amine have been synthesized for potential use as cytotoxic agents against various cancer cell lines. New methodologies involving the intramolecular Heck reaction under aerobic conditions have facilitated the creation of fused N-heterocycles that exhibit cytotoxic properties. These synthetic approaches provide direct access to novel structures with potential therapeutic value (Adepu et al., 2014).
Catalytic Arylation and Alkylation
The catalytic potential of 7-Bromoquinolin-8-amine derivatives has been investigated in the arylation and alkylation of sp2 and sp3 C-H bonds. This research demonstrates the utility of such compounds in facilitating direct functionalization reactions, which are crucial for the efficient synthesis of complex organic molecules. The findings highlight the versatility of these derivatives in organic synthesis, enabling the construction of a wide variety of chemical structures with high precision (Nadres et al., 2013).
Acid Catalyzed C–C and C–S Bond Formation
7-Bromoquinolin-8-amine has also found application in acid-catalyzed reactions for the formation of carbon-carbon and carbon-sulfur bonds. These reactions exploit the excited state proton transfer capabilities of derivatives, enabling the synthesis of benzyl sulfides and polycyclic amines. Such methodologies contribute to the development of new synthetic routes for the preparation of complex organic molecules (Strada et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
Quinoline derivatives, such as “7-Bromoquinolin-8-amine”, have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research may continue to explore the synthesis and potential applications of “7-Bromoquinolin-8-amine” and related compounds.
properties
IUPAC Name |
7-bromoquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXBTAPQBGUKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511355 | |
Record name | 7-Bromoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinolin-8-amine | |
CAS RN |
85656-65-1 | |
Record name | 7-Bromo-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85656-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.